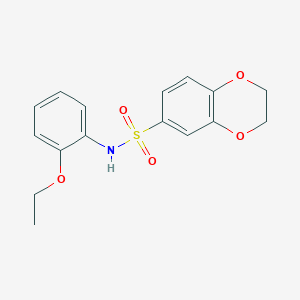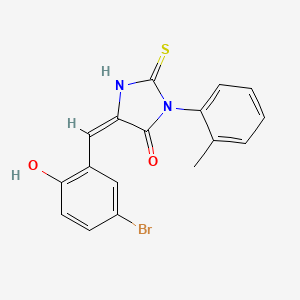
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as EDBS, is an organic compound that has drawn significant attention from the scientific community due to its unique properties and potential applications. EDBS is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of EDBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EDBS inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. EDBS also induces apoptosis in cancer cells by activating caspases, a family of proteases that play a critical role in programmed cell death.
Biochemical and Physiological Effects:
EDBS exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. EDBS also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. In addition, EDBS has been shown to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EDBS in lab experiments is its wide range of biological activities. EDBS can be used to study the mechanisms of inflammation, cancer, and microbial infections. Another advantage of EDBS is its relatively low toxicity, making it a safe compound to use in vitro and in vivo studies.
However, there are also some limitations to using EDBS in lab experiments. One limitation is its low solubility in water, which can make it difficult to prepare solutions of EDBS for use in experiments. Another limitation is the lack of information available on the pharmacokinetics of EDBS, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on EDBS. One direction is to further investigate the mechanism of action of EDBS, particularly its effects on COX-2 and caspases. Another direction is to study the pharmacokinetics of EDBS, including its absorption, distribution, metabolism, and excretion in the body. This information can help to optimize the dose and administration of EDBS in clinical trials.
Another direction for future research is to explore the potential applications of EDBS in other fields of science, such as agriculture and environmental science. EDBS has been shown to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. EDBS can also be used to study the effects of environmental pollutants on living organisms, as it has been shown to interact with carbonic anhydrase II, an enzyme that is sensitive to changes in pH.
Conclusion:
In conclusion, EDBS is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. EDBS has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. Although there are some limitations to using EDBS in lab experiments, its unique properties and potential applications make it a promising candidate for further research.
Synthesemethoden
The synthesis of EDBS involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-ethoxyaniline in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of EDBS as a white solid. The yield of EDBS can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
EDBS has been extensively studied for its potential applications in various fields of science. In the field of medicine, EDBS has been shown to exhibit anti-inflammatory and antitumor effects. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammation process. EDBS also induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its medical applications, EDBS has also been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. EDBS can also act as a potent inhibitor of human carbonic anhydrase II, an enzyme that plays a critical role in the regulation of pH in the body.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-20-14-6-4-3-5-13(14)17-23(18,19)12-7-8-15-16(11-12)22-10-9-21-15/h3-8,11,17H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVIOYGIEHWJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)




![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)

![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)
![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)

![2-[(3-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5709372.png)